1-(2-Hydroxyethyl)cyclopropanol

Description

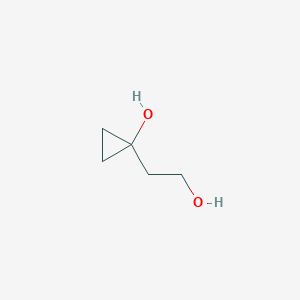

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyethyl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-3-5(7)1-2-5/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVXPSVEYCEKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128312-78-7 | |

| Record name | 1-(2-hydroxyethyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 1 2 Hydroxyethyl Cyclopropanol Reactivity and Transformation Pathways

Cyclopropane (B1198618) Ring Cleavage Mechanisms

The inherent ring strain of cyclopropanols makes them valuable three-carbon synthons in organic synthesis. The cleavage of the carbon-carbon bonds in the cyclopropane ring can be initiated through different modes of activation, leading to synthetically useful intermediates. nih.govacs.org

Unprotected cyclopropanols, such as 1-(2-hydroxyethyl)cyclopropanol, are attractive precursors for the generation of metal homoenolates. elsevierpure.comtohoku.ac.jpx-mol.com These intermediates are valuable in synthetic chemistry as they allow for the umpolung synthesis of β-functionalized carbonyl compounds. elsevierpure.comtohoku.ac.jpx-mol.comntu.edu.sg Metal homoenolates can exist in equilibrium between a β-metallocarbonyl form and a metal cyclopropoxide form. oup.com Their utility in synthesis primarily stems from their nucleophilic character, which enables the formation of new carbon-carbon and carbon-heteroatom bonds. elsevierpure.comtohoku.ac.jpx-mol.comoup.com

A variety of transition metals catalyze the ring-opening of cyclopropanols to form homoenolates, which can then participate in a range of transformations. elsevierpure.comtohoku.ac.jpx-mol.com

Zinc: Zinc-catalyzed reactions of cyclopropanols can generate zinc homoenolates. oup.com For instance, the reaction of a cyclopropanol (B106826) with a Morita–Baylis–Hillman (MBH) carbonate, catalyzed by a zinc aminoalkoxide, proceeds through a ring-opening/α-allylation/ring-closure mechanism involving an enolized homoenolate intermediate. acs.org This demonstrates the ability of zinc to mediate transformations that retain the cyclopropyl (B3062369) ring. acs.org

Copper: Copper catalysts are effective in promoting the ring-opening of cyclopropanols to form copper homoenolates or β-keto radicals. oup.com These intermediates can then undergo cross-coupling reactions. For example, copper-catalyzed reactions with (fluoro)alkyl halides lead to the synthesis of β-(fluoro)alkylated ketones, with mechanistic studies suggesting the involvement of radical intermediates. nih.gov

Palladium: Palladium-catalyzed cross-coupling reactions of cyclopropanol-derived homoenolates with aryl bromides provide a mild and efficient method for the β-arylation of aldehydes. organic-chemistry.org This approach avoids the use of harsh reagents and solvents, making it a practical synthetic tool. organic-chemistry.org Palladium catalysis has also been utilized in the carbonylative lactonization of hydroxycyclopropanols to form fused bicyclic γ-lactones. nih.gov

Nickel: Nickel catalysts have been employed in the β-alkylation of cyclopropanol-derived homoenolates using redox-active N-hydroxyphthalimide (NHPI) esters. acs.org Mechanistic studies suggest a radical activation of the NHPI ester and a two-electron β-carbon elimination from the cyclopropanol. acs.org

Ruthenium and Cobalt: While specific examples detailing the reactivity of this compound with ruthenium and cobalt are less common in the provided context, the broader literature on cyclopropanol chemistry indicates that these metals are also capable of generating homoenolate intermediates for various synthetic applications. rsc.org

Table 1: Metal-Catalyzed Transformations of Cyclopropanol-Derived Homoenolates

| Metal Catalyst | Reactant(s) | Product Type | Reference |

| Zinc (Et2Zn/β-aminoalcohol) | Morita–Baylis–Hillman (MBH) carbonates | Cyclopropyl-fused α-alkylidene-δ-valerolactones | acs.org |

| Copper (CuI) | (Fluoro)alkyl halides | β-(Fluoro)alkylated ketones | nih.gov |

| Palladium (Pd(OAc)2/QPhos) | Aryl bromides | β-Arylated aldehydes | organic-chemistry.org |

| Nickel | N-hydroxyphthalimide (NHPI) esters | β-Alkylated ketones | acs.org |

| Palladium | Carbon monoxide | THF/THP-fused bicyclic γ-lactones | nih.gov |

The stereochemical outcome of reactions involving homoenolates derived from cyclopropanols is a critical aspect of their synthetic utility. In many cases, the stereochemistry of the starting cyclopropanol can be retained or controlled in the final product.

For instance, in the palladium-catalyzed β-arylation of aldehyde homoenolates, enantioenriched cyclopropanols have been shown to react with minimal loss of enantiomeric excess, indicating a stereoretentive process. organic-chemistry.org This suggests that the catalytic cycle proceeds in a way that preserves the initial stereochemical information.

However, in some zinc-catalyzed reactions, the stereochemical information of an enantioenriched cyclopropanol can be lost during the formation of the zinc homoenolate intermediate. acs.org This implies that the ring-opening to the homoenolate and subsequent reactions can proceed through pathways that lead to racemization.

Stereoselective metal-mediated processes often occur through a heterolytic cleavage of the C1–C3 bond, which retains the stereocenter at C2, followed by cross-coupling reactions. rsc.org The use of chiral ligands coordinated to the metal catalyst is a common strategy to induce asymmetry in the final product. rsc.org For example, enantioselective conjugate additions of zinc homoenolates to α,β-unsaturated ketones have been achieved using chiral aminoalcohol ligands. rsc.org

Silver(I) salts have been shown to catalyze the stereochemical isomerization of cyclopropanols, converting cis-1,2-disubstituted cyclopropanols into their more stable trans-diastereomers. acs.org This process is enantiospecific and reversible, proceeding through the formation of silver homoenolates. acs.org

The formation of β-keto radicals represents another significant pathway for the ring cleavage of cyclopropanols. nih.govacs.org This can be achieved through one-electron oxidation of the cyclopropanol, often mediated by metal oxidants like manganese(III) or silver(I). researchgate.netkyoto-u.ac.jp The resulting β-keto radical can then participate in various intermolecular addition reactions. researchgate.net

For example, the reaction of cyclopropanols with vinyl azides, catalyzed by Mn(acac)₃, is thought to proceed through the addition of a β-keto radical to the vinyl azide (B81097), leading to the formation of an iminyl radical which then undergoes further cyclization. researchgate.net Similarly, copper-catalyzed cross-coupling reactions of cyclopropanols with (fluoro)alkyl halides are believed to involve radical intermediates. nih.gov The formation of a radical at the α-carbon of the fluoroalkyl group is proposed, followed by oxidation of the cyclopropanol by the Cu(II) species to generate a β-alkyl radical that participates in the cross-coupling. nih.gov

The generation of β-keto radicals can also be initiated by photoinduced electron transfer. rsc.org

Cyclopropanols undergo facile ring opening under acidic conditions. acs.org The regioselectivity of the ring cleavage can often be controlled by the substitution pattern on the cyclopropane ring. oup.com In the presence of a Lewis acid, such as TMSOTf, the ring-opening of a cyclopropyl ketone with an aldehyde can occur under mild conditions to yield a 2-(2-hydroxyethyl)-1,3-diarylpropenone. researchgate.net

The acid-catalyzed ring opening of 2-(1-hydroxyalkyl)-1-alkylcyclopropanols can lead to the formation of (E)-β,γ-unsaturated ketones. kyoto-u.ac.jp This transformation is believed to proceed through a carbocation intermediate. kyoto-u.ac.jp The choice of acid catalyst can influence the diastereoselectivity of the reaction. kyoto-u.ac.jp In some cases, the ring-opening can proceed with high stereospecificity, suggesting a concerted mechanism. oup.com

It is important to note that under certain acidic conditions, the cyclopropane ring can remain intact while other parts of the molecule react. nih.gov

Base-mediated ring opening of cyclopropanols is another important transformation pathway. nih.govacs.org When treated with a base, cyclopropanols can form homoenolates, which are carbanions at the β-position of a carbonyl group. kyoto-u.ac.jp This process is analogous to the formation of enolates from ketones.

The ring opening of epoxides, which share the structural feature of a strained three-membered ring, can provide some insight into the reactivity of cyclopropanols under basic conditions. Epoxide rings can be cleaved by bases and nucleophiles, with the reaction typically proceeding via an SN2 mechanism where the nucleophile attacks the less hindered carbon atom. libretexts.orgmasterorganicchemistry.com This is driven by the relief of ring strain. masterorganicchemistry.com For example, the base-catalyzed hydrolysis of an epoxide results in a trans-1,2-diol. libretexts.org The reaction of an epoxide with a strong nucleophile like an alkoxide or hydroxide (B78521) ion occurs at the less substituted carbon, leading to inversion of stereochemistry if a chiral center is present. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution and Attack on the Cyclopropane Ring

The reactivity of this compound and its derivatives is significantly influenced by the presence of the strained three-membered ring and the hydroxyl groups. Nucleophilic attack can occur at several positions, leading to a variety of products.

The bromoethyl group of 1-(2-bromoethyl)cyclopropan-1-ol, a derivative of this compound, is susceptible to nucleophilic substitution reactions. In these reactions, the bromine atom is displaced by a nucleophile. This selective bromination of the primary hydroxyl group on the ethyl side chain, while preserving the tertiary hydroxyl group on the cyclopropane ring, highlights the differential reactivity of the two hydroxyl groups in the parent compound. The reaction is typically carried out at low temperatures (below -5°C) to prevent unwanted ring-opening of the cyclopropane.

Furthermore, the carbonitrile group in derivatives like 1-(2-hydroxyethyl)cyclopropane-1-carbonitrile (B1381694) can act as an electrophile, making it a target for nucleophilic attack. smolecule.com The strained nature of the cyclopropane ring also makes it susceptible to ring-opening reactions under specific conditions, which represents a form of nucleophilic attack on the ring itself. smolecule.com

Metal-Catalyzed Carbon-Carbon Bond Insertions and Eliminations

Transition metal catalysis plays a pivotal role in the transformation of cyclopropanols, including this compound derivatives. These reactions often involve the cleavage of a carbon-carbon bond within the cyclopropane ring, driven by the release of ring strain. nih.govresearchgate.netacs.org

Metal-catalyzed reactions of cyclopropanols can proceed through several main pathways, including homoenolate chemistry, β-keto radical chemistry, and acid-catalyzed ring-opening. nih.govresearchgate.netacs.org These pathways can lead to C-C bond insertions and eliminations. nih.govresearchgate.netacs.org For instance, palladium-catalyzed reactions can lead to the formation of α,β-unsaturated enone byproducts through β-H elimination of a metallo-homoenolate intermediate. nih.gov

Rhodium-catalyzed C-H alkylation of indoles with cyclopropanols has been reported, where the cyclopropanol serves as an alkylating agent after ring opening. rsc.org Similarly, cobalt has been used to catalyze the C8–H alkylation of quinolines with cyclopropanols. rsc.org These reactions showcase the utility of cyclopropanols as three-carbon building blocks in C-C bond-forming reactions. nih.govresearchgate.netacs.org

The general mechanism for transition metal-catalyzed activation of cyclopropanes involves oxidative addition of the metal into a C-C bond of the cyclopropane, forming a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo various transformations, including reductive elimination to form new C-C bonds.

Oxidative Fragmentation Reactions

Oxidative fragmentation is a significant transformation pathway for cyclopropanols, leading to the cleavage of the three-membered ring. nih.govresearchgate.netacs.org These reactions can be initiated by various oxidizing agents.

One notable example is the use of manganese(IV) oxide, which can effect both the C-C bond cleavage of cyclopropanols and subsequent rearomatization in the alkylation of electron-deficient heterocycles. researchgate.netlookchem.com Mechanistic studies suggest that this process can involve radical intermediates. researchgate.netlookchem.com The reaction is believed to proceed via the formation of a cycloalkoxy radical from the cyclopropanol, which then undergoes ring-opening to an alkyl radical. beilstein-journals.org

Silver(I) catalysis, often in conjunction with an oxidant like potassium persulfate (K₂S₂O₈), can also promote the oxidative ring-opening of cyclopropanols. beilstein-journals.org The proposed mechanism involves the generation of a potent Ag(II) species that abstracts a hydrogen atom from the hydroxyl group, leading to a cycloalkoxy radical. This radical then undergoes β-scission to open the cyclopropane ring. beilstein-journals.org

Pericyclic Rearrangements and Transformations

Pericyclic reactions, which proceed through a cyclic transition state, are also relevant to the chemistry of cyclopropanols and their derivatives. nih.govresearchgate.netacs.org Electrocyclic reactions, a class of pericyclic reactions, are particularly noteworthy. researchgate.net

Electrocyclic reactions involve the thermal or photochemical interconversion of a conjugated π-system and a cyclic compound. researchgate.net For cyclopropane derivatives, this often involves the opening of the three-membered ring. For example, the thermal electrocyclic ring-opening of gem-dibromocyclopropanes is a key step in the synthesis of some natural products. researchgate.net

While direct examples involving this compound are not extensively detailed in the provided results, the principles of pericyclic reactions of cyclopropanes are well-established. rsc.org The stereochemistry of these reactions is governed by the Woodward-Hoffmann rules, which predict whether the ring-opening or closing will be conrotatory or disrotatory. researchgate.net

Transformations with Preservation of the Cyclopropane Ring

While many reactions of this compound and its derivatives involve the cleavage of the strained three-membered ring, several transformations can be achieved while keeping the cyclopropane core intact. rsc.org

A key example is the selective bromination of the primary hydroxyl group of the ethyl side chain in this compound to form 1-(2-bromoethyl)cyclopropan-1-ol. This reaction is carefully controlled at low temperatures (below -5°C) to suppress ring-opening side reactions. The resulting bromo-derivative can then undergo further nucleophilic substitution at the bromoethyl group, again without disrupting the cyclopropane ring.

Another strategy involves the protection of the hydroxyl groups. For instance, silylation of the primary hydroxyl group allows for further manipulation of the molecule while the cyclopropane ring is preserved. researchgate.net The synthesis of 1,1-bis(hydroxymethyl)cyclopropane, an intermediate for some pharmaceuticals, also demonstrates reactions that maintain the cyclopropane structure. researchgate.net

Furthermore, the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones is a method to synthesize donor-acceptor cyclopropanes where the cyclopropane ring is formed and remains stable under the reaction conditions. nih.gov These examples underscore that with careful choice of reagents and reaction conditions, synthetic manipulations can be performed on the side chain of this compound without compromising the integrity of the cyclopropane ring.

Stereospecificity, Stereoselectivity, and Regioselectivity in Reactions of this compound Derivatives

The stereochemical outcome of reactions involving this compound and its derivatives is a critical aspect of their synthetic utility. rsc.org The inherent chirality and the presence of multiple reactive sites demand precise control over stereospecificity, stereoselectivity, and regioselectivity.

Stereospecificity and Stereoselectivity:

Asymmetric synthesis of cyclopropanol derivatives can be achieved through various methods, including the use of chiral catalysts or enantiomerically enriched starting materials. rsc.org For instance, biocatalytic asymmetric cyclopropanation of vinyl esters using an engineered dehaloperoxidase enzyme can produce cyclopropanol esters with high diastereomeric and enantiomeric ratios. nih.gov Samarium-promoted cyclopropanation reactions are also known for their high stereoselectivity. bohrium.com

In ring-opening reactions, the stereochemistry of the starting cyclopropanol can dictate the stereochemistry of the product. For example, stereoselective copper-catalyzed ring-opening cyclization of diastereomerically pure cyclopropanols bearing a secondary alcohol side chain has been shown to produce tetrahydrofurans with high stereocontrol. rsc.org

Regioselectivity:

The regioselectivity of ring-opening reactions of cyclopropanols is often influenced by the substituents on the cyclopropane ring and the reaction conditions. rsc.org In many cases, the C1-C2 bond cleavage is favored over C1-C3 cleavage. rsc.org However, for 2-aryl or heteroaryl-substituted cyclopropanols, this regioselectivity may not be as pronounced. rsc.org

An example of high regioselectivity is the selective bromination of the primary hydroxyl group of the ethyl side chain of this compound, leaving the tertiary hydroxyl group on the cyclopropane ring untouched. This demonstrates the ability to differentiate between two hydroxyl groups within the same molecule based on their chemical environment.

The following table summarizes some examples of stereocontrolled reactions involving cyclopropanol derivatives:

| Reaction Type | Catalyst/Reagent | Substrate | Product | Stereochemical Outcome | Reference |

| Asymmetric Cyclopropanation | Engineered Dehaloperoxidase | Vinyl esters, Ethyl diazoacetate | Cyclopropanol esters | High diastereo- and enantioselectivity | nih.gov |

| Ring-Opening Cyclization | Copper catalyst | Diastereomerically pure cyclopropanols with a secondary alcohol side chain | Tetrahydrofurans | High stereoselectivity | rsc.org |

| Halogenation | Triphenylphosphite, Bromine | This compound | 1-(2-Bromoethyl)cyclopropan-1-ol | High regioselectivity for the primary hydroxyl group | |

| Simmons-Smith Cyclopropanation | Zinc-Copper couple, Diiodomethane (B129776) | Chiral, acyclic allylic alcohols | syn-Cyclopropylmethanols | High syn selectivity for (Z)-olefins | unl.pt |

Role of Strain Release in Driving Cyclopropanol Reactivity

The high reactivity of cyclopropanols, including this compound, is fundamentally linked to the inherent strain within the three-membered ring. rsc.org The cyclopropane ring possesses significant ring strain, estimated to be around 28 kcal/mol, due to the deviation of its bond angles (60°) from the ideal tetrahedral angle (109.5°). rsc.orglibretexts.org This strain energy is a major driving force for reactions that lead to the opening of the ring. rsc.org

While strain release is a crucial factor, it is not the sole determinant of reactivity. Electronic factors, such as the delocalization of bonding electrons, also play a significant role. digitellinc.comacs.orgchemrxiv.org It has been proposed that the enhanced reactivity of cyclopropanes compared to other strained rings like cyclobutane, which has a similar strain energy, is due to greater electronic delocalization in the transition state of ring-opening reactions. acs.org This delocalization effect, operating in concert with strain release, lowers the activation energy barrier for these reactions. acs.org

In the context of this compound, the presence of the hydroxyl group further facilitates ring-opening by providing a site for activation, for example, through protonation or coordination to a metal center, which can further lower the energy barrier for C-C bond cleavage.

The table below provides a comparison of strain energies for some small cycloalkanes:

| Cycloalkane | Strain Energy (kcal/mol) | Reference |

| Cyclopropane | ~28 | rsc.org |

| Cyclobutane | ~26 | libretexts.org |

| Cyclopentane | ~6 | libretexts.org |

| Cyclohexane | ~0 | libretexts.org |

This data clearly illustrates the high strain associated with the cyclopropane ring, which is a key factor governing the reactivity of compounds like this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Hydroxyethyl Cyclopropanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon framework and proton environments.

One-dimensional NMR spectra provide foundational information about the chemical environment, number, and connectivity of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-Hydroxyethyl)cyclopropanol is expected to show distinct signals for each unique proton environment. The protons on the cyclopropane (B1198618) ring are diastereotopic and will appear as complex multiplets in the highly shielded region of the spectrum, a characteristic feature of cyclopropyl (B3062369) protons. The protons of the ethyl group will present as two triplets, assuming free rotation. The hydroxyl protons will typically appear as broad singlets that can be exchanged with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH ₂-CH ₂-OH | ~ 3.70 | Triplet (t) | 2H |

| -CH ₂-CH₂-OH | ~ 1.80 | Triplet (t) | 2H |

| Cyclopropane -CH ₂- (cis to ethyl group) | ~ 0.80 - 0.95 | Multiplet (m) | 2H |

| Cyclopropane -CH ₂- (trans to ethyl group) | ~ 0.65 - 0.80 | Multiplet (m) | 2H |

| C-OH (primary) | Variable, ~ 1.5 - 3.5 | Broad Singlet (br s) | 1H |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, corresponding to the five carbon atoms in the molecule. The quaternary carbon of the cyclopropanol (B106826) ring will be significantly deshielded compared to the other ring carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂-C H₂-OH | ~ 61.5 |

| C (OH)-(CH₂)₂ | ~ 58.0 |

| -C H₂-CH₂-OH | ~ 40.0 |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the precise connectivity of atoms. nih.govresearchgate.netomicsonline.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the two methylene (B1212753) groups of the hydroxyethyl (B10761427) side chain (~3.70 ppm and ~1.80 ppm), confirming their connectivity. It would also show correlations among the non-equivalent protons of the cyclopropane ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹J-coupling). omicsonline.org This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for instance, confirming that the protons at ~3.70 ppm are attached to the carbon at ~61.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing longer-range connectivity (typically 2-3 bonds). omicsonline.org It provides the key to linking the side chain to the ring. An essential correlation would be observed from the protons of the methylene group adjacent to the ring (~1.80 ppm) to the quaternary cyclopropyl carbon (~58.0 ppm).

TOCSY (Total Correlation Spectroscopy): This experiment can identify all protons within a coupled spin system. omicsonline.org For this molecule, a TOCSY spectrum would show correlation between all the protons of the hydroxyethyl group, helping to distinguish them from the cyclopropyl ring protons.

Deuterium (²H) NMR spectroscopy is a powerful tool for probing reaction mechanisms. In the context of cyclopropanols, which can undergo ring-opening reactions, deuterium labeling can provide significant insights. rsc.org By selectively replacing specific protons with deuterium, one can track the fate of these atoms throughout a chemical transformation. For instance, studying the ring-opening of this compound under acidic conditions, one could deuterate the hydroxyl groups to determine their role in the reaction mechanism. Monitoring the deuterium signals in the product would reveal the stereochemical and regiochemical outcome of the ring cleavage. nih.govnih.gov Furthermore, deuterium NMR is used to verify the effectiveness of deuteration processes by observing the appearance of ²H signals and the corresponding disappearance of ¹H signals. sigmaaldrich.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides information on the functional groups present in a molecule and can offer insights into its conformational state.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum for this compound is expected to show characteristic absorption bands for its key functional groups. vscht.czlibretexts.org

O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the hydrogen-bonded hydroxyl groups. uc.edu

C-H Stretching: Absorptions for the sp³ C-H bonds of the ethyl group are expected in the 2850-3000 cm⁻¹ range. The C-H bonds of the strained cyclopropane ring typically absorb at a higher frequency, around 3040-3080 cm⁻¹. docbrown.info

C-O Stretching: A strong band corresponding to the C-O stretching of the primary and tertiary alcohols is expected in the 1000-1200 cm⁻¹ region. uc.edu

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic skeletal vibrations, often appearing in the fingerprint region, such as CH₂ deformation (~1440-1480 cm⁻¹) and ring breathing modes (~1000-1020 cm⁻¹). docbrown.inforsc.org

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. While polar bonds like O-H and C=O give strong IR signals, non-polar bonds like C-C often produce strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for characterizing the carbon skeleton. The symmetric "breathing" mode of the cyclopropane ring, which is often weak in the IR spectrum, typically gives a distinct and strong signal in the Raman spectrum. Studies on other cyclopropane-containing molecules have identified characteristic marker bands for the cyclopropyl ring, including vibrations around 1222 cm⁻¹ and 942 cm⁻¹. nih.gov These specific signals provide a clear fingerprint for the presence of the three-membered ring structure. nih.govacs.org

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H | Stretching | 3200-3500 (Strong, Broad) | Weak |

| C-H (Ring) | Stretching | 3040-3080 (Medium) | Medium |

| C-H (Ethyl) | Stretching | 2850-3000 (Strong) | Strong |

| C-O | Stretching | 1000-1200 (Strong) | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula of this compound is C5H10O2. The theoretical monoisotopic mass calculated from this formula is 102.06808 Da. uni.lu

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure m/z values with exceptional precision, typically to within a few parts per million (ppm). This level of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. The experimentally determined mass is compared against the theoretical mass of the proposed formula. A minimal mass error between the theoretical and observed values provides strong evidence for the correct elemental composition.

In the analysis of this compound, the compound is first ionized, commonly forming protonated molecules [M+H]+ or other adducts such as sodium [M+Na]+ or potassium [M+K]+ adducts. The high-resolution measurement of these ionic species confirms the molecular weight and, by extension, the molecular formula.

The following table summarizes the predicted m/z values for various adducts of this compound, which are critical for its identification via HRMS.

| Adduct Ion | Predicted m/z |

| [M+H]+ | 103.07536 |

| [M+Na]+ | 125.05730 |

| [M-H]- | 101.06080 |

| [M+NH4]+ | 120.10190 |

| [M+K]+ | 141.03124 |

| [M+H-H2O]+ | 85.065340 |

| Data sourced from PubChem and is based on theoretical predictions. uni.lu |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and conformation of the molecule. For chiral molecules, X-ray crystallography can be used to determine the absolute stereochemistry, which is crucial for understanding their biological activity and chemical properties.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.

A comprehensive search of the current scientific literature did not yield a solved crystal structure for this compound. Therefore, experimental crystallographic data for this specific compound is not publicly available. If a crystal structure were determined, the data would typically be presented in a table format as shown below, detailing the key parameters of the crystal lattice and the structure refinement.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| R-factor (%) | Data not available |

| A search of the available scientific literature did not yield experimental crystallographic data for this compound. |

Such data would provide unequivocal proof of the molecule's solid-state conformation and the spatial relationship between the hydroxyethyl side chain and the cyclopropanol ring.

Computational Chemistry and Theoretical Studies on 1 2 Hydroxyethyl Cyclopropanol Systems

Quantum Chemical Methodologies for Molecular System Analysis

The analysis of molecular systems like 1-(2-Hydroxyethyl)cyclopropanol relies on various quantum chemical methods, each offering a different balance between computational cost and accuracy. These methods can be broadly categorized into Density Functional Theory, ab initio approaches, and semi-empirical methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. unimib.it DFT calculations are based on the principle that the electronic energy of a ground-state molecular system is uniquely determined by its electron density. unimib.it This approach is less computationally intensive than many traditional ab initio methods, allowing for the study of larger and more complex systems.

In the context of this compound, DFT would be employed to calculate a wide array of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. Numerous functionals have been developed, ranging from simple Local Density Approximations (LDAs) to more sophisticated Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals that incorporate a portion of exact Hartree-Fock exchange. osti.gov The selection of an appropriate functional is critical for obtaining reliable results that align with experimental observations. osti.gov For instance, functionals like B3LYP are widely used for general-purpose calculations on organic molecules, while others may be specifically parameterized for reaction kinetics or non-covalent interactions. nih.govnih.gov

Table 1: Illustrative Comparison of Common DFT Functionals This table provides a generalized comparison of DFT functionals that could be applied to study a molecule like this compound.

| Functional | Type | Typical Strengths | Typical Weaknesses |

|---|---|---|---|

| B3LYP | Hybrid GGA | Good for geometries and frequencies of organic molecules. | May underestimate reaction barriers and struggle with dispersion forces. |

| M06-2X | Hybrid Meta-GGA | Excellent for main-group thermochemistry and kinetics. | Can be more computationally expensive than B3LYP. |

| ωB97X-D | Range-Separated Hybrid with Dispersion Correction | Good for non-covalent interactions, thermochemistry, and kinetics. | Complexity can lead to longer computation times. |

| PBE | GGA | Computationally efficient; often used in solid-state physics. | Generally less accurate for molecular chemistry than hybrid functionals. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization in their fundamental formulation. mdpi.com These methods provide a systematic pathway to improving accuracy by employing more sophisticated wave functions and larger basis sets, albeit at a significantly higher computational cost.

Common ab initio methods include Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, such as CCSD(T). nih.gov

Hartree-Fock (HF): This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It provides a foundational, qualitative understanding but neglects electron correlation, which is crucial for quantitative accuracy.

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the most common methods to include electron correlation effects beyond the HF approximation. It generally offers a significant improvement in accuracy for geometries and energies.

Coupled Cluster (CCSD(T)): Often considered the "gold standard" in quantum chemistry for single-reference systems, CCSD(T) includes a very high level of electron correlation. nih.gov It is capable of producing highly accurate results, often comparable to experimental values, but its computational demand restricts its use to smaller molecules. nih.gov

For this compound, high-level ab initio calculations like CCSD(T) could be used to benchmark the results obtained from more cost-effective DFT methods, ensuring the chosen functional provides a reliable description of the system.

Semi-empirical quantum chemistry methods are based on the same foundational Hartree-Fock formalism as ab initio methods but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This parameterization makes them computationally much faster than DFT or ab initio methods, allowing for the study of very large molecular systems or for extensive conformational sampling. nih.gov

Methods like PM3 (Parametric Method 3), PM6, and RM1 (Recife Model 1) are part of a family of methods developed to reproduce experimental data such as heats of formation and molecular geometries. nih.govmpg.de

PM3: A reparameterization of an earlier method (AM1), PM3 has been widely used for organic molecules. uomustansiriyah.edu.iq

PM6: This method represents a significant improvement over PM3, with a more extensive parameterization that often leads to more accurate results for a wider range of elements and molecular properties. nih.gov

RM1: Developed as a reparameterization of AM1, RM1 often shows smaller errors for key properties like enthalpy of formation compared to AM1 and PM3. scielo.br

While not as accurate as higher-level methods, semi-empirical approaches are particularly applicable for initial explorations of the conformational landscape of flexible molecules like this compound or for use in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations.

Table 2: General Performance of Selected Semi-Empirical Methods This table shows typical average unsigned errors for heats of formation, illustrating the relative accuracy of these methods.

| Method | Average Unsigned Error (Heat of Formation, kcal/mol) | Key Features |

|---|---|---|

| AM1 | ~11.15 | An improvement over the earlier MNDO method. mpg.de |

| PM3 | ~7.98 | A reparameterization of AM1 with a different strategy. nih.gov |

| RM1 | ~5.77 | A more recent reparameterization of AM1, often more accurate. scielo.br |

| PM6 | Varies (generally improved over PM3) | Includes d-orbitals for certain elements and specific corrections. nih.gov |

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional structure of this compound is fundamental to understanding its properties. Computational methods are essential for determining its stable structures and the energetic landscape that governs its flexibility.

A key application of quantum chemical calculations is geometry optimization, an algorithmic process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. q-chem.com This minimum-energy structure is known as the equilibrium structure. q-chem.comq-chem.com The process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic positions to minimize the forces on the atoms until the energy gradient is effectively zero. q-chem.comchemrxiv.org

For this compound, geometry optimization would reveal precise bond lengths, bond angles, and dihedral angles. The accuracy of this predicted structure depends heavily on the level of theory and basis set used. nih.gov High-level methods like CCSD(T) or well-benchmarked DFT functionals can predict bond lengths with an accuracy of about 0.01 Å and angles to within a degree of experimentally determined values. The resulting equilibrium structure provides the foundation for calculating other molecular properties.

Table 3: Hypothetical Optimized Geometric Parameters for this compound This table presents plausible bond lengths and angles for the equilibrium structure of this compound as would be predicted by a reliable DFT calculation (e.g., B3LYP/6-311+G(d,p)).

| Parameter | Atoms Involved | Hypothetical Value |

|---|---|---|

| Bond Length | C(ring)-C(ring) | ~1.50 Å |

| Bond Length | C(ring)-O(ring) | ~1.43 Å |

| Bond Length | C(ring)-C(ethyl) | ~1.52 Å |

| Bond Length | C(ethyl)-C(ethyl) | ~1.53 Å |

| Bond Length | C(ethyl)-O(ethyl) | ~1.42 Å |

| Bond Angle | C-C-C (in ring) | ~60° |

| Bond Angle | C(ring)-C(ethyl)-C(ethyl) | ~112° |

| Dihedral Angle | C(ring)-C(ethyl)-C(ethyl)-O(ethyl) | ~180° (for a trans/anti conformer) |

The flexibility of the 2-hydroxyethyl side chain in this compound means the molecule can exist in multiple conformations. A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point, one can generate a PES scan.

For this compound, a PES scan of the dihedral angle around the C-C bond of the ethyl group would be crucial for exploring its conformational landscape. nih.gov Such a scan would identify the low-energy conformers (e.g., trans and gauche) and the transition states that represent the energy barriers to rotation between them. nih.gov This analysis provides critical information on the relative populations of different conformers at a given temperature and the dynamics of their interconversion. These scans can be performed with efficient methods like semi-empirical or DFT, with key points (minima and maxima) being re-evaluated at higher levels of theory for greater accuracy. researchgate.netmdpi.com

Table 4: Hypothetical Conformational Analysis of this compound This table illustrates the kind of data obtained from a Potential Energy Surface scan, showing relative energies of stable conformers and the transition states separating them.

| Conformation | C-C-C-O Dihedral Angle | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Trans (anti) | ~180° | 0.00 | Most stable conformer (global minimum). |

| Gauche | ~±60° | 0.5 - 1.5 | A higher-energy local minimum. |

| Transition State 1 | ~0° | 3.0 - 5.0 | Energy barrier between gauche and trans conformers. |

| Transition State 2 | ~120° | 2.5 - 4.5 | Energy barrier between trans and gauche conformers. |

Electronic Structure and Reactivity Predictions

Computational chemistry provides powerful tools to predict the electronic structure and reactivity of molecules. For this compound, theoretical studies offer insights into its chemical behavior, stability, and potential reaction pathways. These investigations are typically performed using methodologies such as Density Functional Theory (DFT), which allows for the detailed analysis of molecular orbitals and electron density distribution.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl groups, reflecting their lone pair electrons and nucleophilic character. The LUMO, conversely, would likely be distributed among the antibonding orbitals of the C-O and C-C bonds.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud distortion. Calculated as S = 1 / (2η).

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. Calculated as ω = χ² / (2η).

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | 1.25 |

| HOMO-LUMO Gap (ΔE) | 8.10 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | -1.25 |

| Electronegativity (χ) | 2.80 |

| Chemical Hardness (η) | 4.05 |

| Chemical Softness (S) | 0.123 |

| Electrophilicity Index (ω) | 0.968 |

Charge Transfer Interactions and Electronic Delocalization

Intramolecular charge transfer and electronic delocalization are key factors influencing the stability and reactivity of a molecule. These phenomena can be investigated by analyzing the interactions between occupied and unoccupied orbitals within the molecule. In this compound, the presence of electronegative oxygen atoms leads to significant polarization of the chemical bonds.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wisc.edu This method allows for the quantitative assessment of orbital interactions and their energetic significance.

For this compound, NBO analysis can elucidate the nature of the bonds within the strained cyclopropyl (B3062369) ring and the hydroxyethyl (B10761427) side chain. Key aspects revealed by NBO analysis include:

Hybridization: The sp-hybridization of each atom in the molecule can be determined, providing insight into the geometry and bonding.

Bonding and Antibonding Orbitals: The analysis identifies the localized bonding (σ) and antibonding (σ*) orbitals for each bond.

Lone Pairs: The non-bonding lone pair orbitals (LP) on the oxygen atoms are clearly identified.

Stabilization Energies (E(2)): The second-order perturbation theory analysis of the Fock matrix within the NBO basis provides a quantitative measure of the stabilization energy associated with donor-acceptor interactions. These energies indicate the strength of hyperconjugative and charge-transfer interactions. researchgate.net

For example, the interaction between a lone pair on an oxygen atom (LP(O)) and an adjacent C-C antibonding orbital (σ*(C-C)) would have a corresponding stabilization energy, indicating the extent of electron delocalization.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | σ* (C1-C2) | 2.5 |

| LP (O2) | σ* (C4-C5) | 3.1 |

| σ (C1-H) | σ* (C1-C2) | 1.8 |

| σ (C2-H) | σ* (C1-O1) | 1.5 |

Computational Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations of spectroscopic parameters, such as vibrational frequencies and NMR chemical shifts, can aid in the structural elucidation and characterization of molecules like this compound.

Theoretical Vibrational Frequencies and Intensities for Spectroscopic Correlation

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method.

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to:

O-H stretching: Typically in the range of 3200-3600 cm-1, these bands are often broad due to hydrogen bonding.

C-H stretching: Aliphatic C-H stretches appear around 2850-3000 cm-1. The C-H stretches of the cyclopropyl ring may appear at slightly higher frequencies (around 3100 cm-1).

C-O stretching: These vibrations are expected in the 1000-1200 cm-1 region.

Cyclopropane (B1198618) ring vibrations: The strained ring gives rise to characteristic breathing and deformation modes.

By comparing the theoretical spectrum with experimental data, a detailed assignment of the observed vibrational bands can be made, confirming the molecular structure.

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Intensity (km/mol) |

|---|---|---|---|

| O-H stretch (alcohol) | 3650 | 3468 | High |

| O-H stretch (ethyl) | 3645 | 3463 | High |

| C-H stretch (cyclopropyl) | 3120 | 2964 | Medium |

| C-H stretch (ethyl) | 2980 | 2831 | Medium |

| C-O stretch (alcohol) | 1150 | 1093 | High |

| C-O stretch (ethyl) | 1080 | 1026 | Medium |

| Cyclopropane ring breathing | 1250 | 1188 | Low |

NMR Chemical Shift Predictions for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts of a molecule. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.

For this compound, theoretical NMR predictions would help in assigning the signals in the experimental spectra. Key features would include:

1H NMR: The protons on the cyclopropyl ring are expected to have distinct chemical shifts due to the ring strain and anisotropic effects. The protons of the hydroxyethyl group would also show characteristic signals, with the chemical shifts influenced by the neighboring hydroxyl group.

13C NMR: The carbon atoms of the cyclopropyl ring would appear at relatively upfield chemical shifts compared to typical aliphatic carbons. The carbons of the hydroxyethyl side chain would have shifts consistent with their chemical environment.

The correlation between calculated and experimental chemical shifts serves as a powerful validation of the proposed molecular structure.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C1 (cyclopropanol) | - | 58.5 |

| C2/C3 (cyclopropanol) | 0.5 - 0.9 | 12.3 |

| C4 (ethyl) | 1.8 | 40.2 |

| C5 (ethyl) | 3.7 | 60.1 |

| OH (cyclopropanol) | 2.5 | - |

| OH (ethyl) | 3.1 | - |

Mechanistic Elucidation through Computational Modeling

Computational modeling, particularly using density functional theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of cyclopropanol (B106826) derivatives. These theoretical studies provide deep insights into reaction pathways, transition states, and the influence of substituents and catalysts, which are often difficult to discern through experimental means alone. The high ring strain of the cyclopropane ring makes these molecules versatile synthetic intermediates, but also susceptible to various ring-opening pathways. acs.org Computational analyses have been crucial in mapping the potential energy surfaces of these transformations, revealing the subtle energetic differences that govern product selectivity.

Key areas where computational modeling has provided mechanistic clarity for related cyclopropanol systems include metal-catalyzed transformations, acid-catalyzed ring-openings, and radical-mediated processes. These studies help rationalize observed reactivity and guide the development of new synthetic methods.

Metal-Catalyzed Ring-Opening Mechanisms

Transition metal catalysis is a prominent strategy for the functionalization of cyclopropanols, and computational studies have been central to understanding the underlying mechanisms. DFT calculations have explored how different metals and ligands interact with the cyclopropanol ring to facilitate selective C–C bond cleavage.

Manganese (III) Catalysis: DFT studies on Mn(III)-catalyzed reactions of cyclopropanols have challenged previously proposed free-radical mechanisms. Calculations revealed that a mechanism involving a metal-bound radical is energetically more favorable. rsc.org The formation of an α-Mn(II)-bound-alkyl radical intermediate was identified as a key step, proceeding smoothly at room temperature. This finding is significant as it expands the scope of metalloradical catalysis to include reducing substrates like cyclopropanols and suggests that stereoselectivity could be controlled by modifying the metal's coordination environment. rsc.org

Cobalt Catalysis: In the cobalt-catalyzed divergent ring-opening coupling of cyclopropanols with alkynes, DFT calculations have supported a proposed mechanistic pathway. rsc.org The reaction is believed to proceed through the formation of a cobalt cyclopropoxide, which then undergoes ring-opening to a cobalt homoenolate intermediate. The subsequent steps, including migratory insertion of the alkyne and either protodemetalation or intramolecular addition, were found to be feasible, explaining the formation of different product classes under varying reaction conditions. rsc.org

Palladium Catalysis: The mechanism of the tandem Heck–ring-opening of alkenyl cyclopropyl diols has been investigated in detail using DFT. acs.orgnih.gov These studies shed light on the origins of regio- and stereoselectivity. The calculations showed that the presence and position of hydroxyl groups on the cyclopropane ring control the selectivity of the β-carbon fragmentation, directing the cleavage of a specific C-C bond. acs.orgnih.gov For example, the cleavage of the C1–C2 bond can be significantly lower in energy (by 3.4 kcal/mol) than the alternative C1–C3 bond cleavage, consistent with the exclusive formation of one isomer experimentally. acs.orgnih.gov

| Catalyst System | Key Computational Finding | Proposed Intermediate | Reference |

| Mn(acac)₃ | Metal-bound radical mechanism is energetically favored over a free-radical pathway. | α-Mn(II)-bound-alkyl radical | rsc.org |

| Cobalt-diphosphine | Feasibility of a pathway involving homoenolate formation and subsequent alkyne insertion. | Cobalt homoenolate | rsc.org |

| Palladium | Hydroxyl groups direct the regioselectivity of the C-C bond cleavage in the cyclopropane ring. | Organopalladium species | acs.orgnih.gov |

Acid-Catalyzed and Radical-Mediated Pathways

Computational studies have also been applied to non-metallic activation methods. Brønsted acid-catalyzed and radical-mediated ring-openings represent fundamental reactivity modes of cyclopropanes and cyclopropanols.

Brønsted Acid Catalysis: DFT calculations on the Brønsted acid-catalyzed ring-opening of monosubstituted cyclopropanes in hexafluoroisopropanol (HFIP) revealed that two distinct mechanistic pathways can operate, depending on the nature of the substituent. nih.gov For cyclopropanes bearing an aryl group, the reaction proceeds through a carbocation intermediate via an Sₙ1-type mechanism. In contrast, for cyclopropanes substituted with a carbonyl group, a homo-conjugate addition pathway is energetically preferred. nih.gov These computational findings align with experimental observations of different product isomers depending on the substrate.

Radical-Mediated Ring-Opening: The ring-opening of cyclopropyl radicals has been investigated computationally, showing that substituents can dramatically influence the kinetics of the process. researchgate.net For instance, DFT calculations demonstrated that an amino substituent significantly reduces the kinetic barrier for the ring-opening reaction compared to other substituents. researchgate.net This is a key insight for understanding and predicting the outcomes of radical reactions involving cyclopropane derivatives, such as those initiated by photocatalysis or radical initiators. beilstein-journals.org

| Activation Method | Substituent Type | Computationally Favored Mechanism | Product Type | Reference |

| Brønsted Acid | Aryl Group | Sₙ1-type ring-opening | Branched | nih.gov |

| Brønsted Acid | Carbonyl Group | Homo-conjugate addition | Linear | nih.gov |

| Radical Generation | Amino Group | Lowered kinetic barrier for ring-opening | - | researchgate.net |

These theoretical investigations collectively underscore the mechanistic diversity of cyclopropanol chemistry. The insights gained from computational modeling are crucial for rationalizing the reactivity of substituted cyclopropanols, including this compound, and for designing new synthetic transformations that leverage their unique chemical properties.

Advanced Synthetic Applications of 1 2 Hydroxyethyl Cyclopropanol and Its Chemical Derivatives

Strategic Building Blocks for Complex Organic Molecules and Natural Product Synthesis

1-(2-Hydroxyethyl)cyclopropanol and its derivatives have emerged as powerful tools in the synthesis of complex organic molecules and natural products. Their utility stems from the inherent ring strain of the cyclopropane (B1198618) ring, which can be selectively released to drive a variety of chemical transformations. This reactivity allows for the construction of intricate molecular skeletons that would be challenging to access through traditional synthetic methods.

The application of these building blocks is particularly evident in the synthesis of highly substituted lactones, which are common motifs in many biologically active natural products. For instance, a novel methodology for the asymmetric synthesis of highly substituted δ-lactones has been developed using syn-aldol cyclopropanes derived from unsaturated aldol (B89426) precursors. bath.ac.uk This approach demonstrates the potential of cyclopropane-based intermediates to serve as precursors for complex, stereochemically defined cyclic structures. bath.ac.uk

Furthermore, the versatility of cyclopropanol (B106826) derivatives extends to their use as homoenolate precursors. This reactivity allows for the regiocontrolled formation of carbon-carbon bonds, providing access to a wide range of functionalized acyclic and cyclic compounds. The ability to generate and react these intermediates in a controlled manner has made them indispensable in the total synthesis of various natural products.

The strategic use of this compound and its derivatives in multi-step syntheses highlights their importance as versatile building blocks. Their ability to participate in a diverse array of chemical transformations, including ring-opening, rearrangement, and cycloaddition reactions, provides synthetic chemists with a powerful platform for the efficient and stereocontrolled construction of complex molecular targets.

Stereoselective Construction of Quaternary Carbon Centers

The construction of quaternary carbon stereocenters, particularly those bearing all-carbon substituents, represents a significant challenge in organic synthesis due to the steric hindrance associated with these congested centers. acs.orgrsc.org Derivatives of this compound have proven to be effective substrates for addressing this challenge, enabling the stereoselective formation of these important structural motifs.

One notable approach involves the use of cyclopropyl (B3062369) carbinol derivatives in nucleophilic substitution reactions. These reactions can proceed at the quaternary carbon center with a complete inversion of configuration, providing a powerful method for the stereospecific construction of tertiary alcohols and halides. acs.org The regio- and stereoselectivity of this transformation are attributed to the formation of a bicyclobutonium intermediate, which effectively shields one face of the transient carbocation, allowing for controlled nucleophilic attack. acs.org This method's chemoselectivity is highlighted by its ability to proceed at the quaternary carbon center even in the presence of other reactive functional groups, such as epoxides. acs.org

Furthermore, catalytic asymmetric methods have been developed to construct vicinal all-carbon quaternary stereocenters. acs.org These reactions often employ chiral catalysts to control the stereochemical outcome of the transformation, leading to the formation of highly enantioenriched products. acs.orgillinois.edu The ability to generate these complex stereochemical arrays in a single step is a testament to the power of modern synthetic methods and the versatility of cyclopropane-based starting materials.

The development of these stereoselective methods for constructing quaternary carbon centers has significant implications for the synthesis of complex natural products and pharmaceuticals, where precise control over stereochemistry is often crucial for biological activity.

Synthesis of Diverse Heterocyclic Systems

The reactivity of this compound and its derivatives has been harnessed for the synthesis of a wide variety of heterocyclic compounds, which are ubiquitous structural motifs in pharmaceuticals and natural products. researchgate.net The ring strain of the cyclopropane ring provides a driving force for various cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic systems.

Nitrogen-Containing Heterocycles, including Pyrroles and Furan (B31954) Derivatives

Derivatives of this compound serve as valuable precursors for the synthesis of nitrogen-containing heterocycles, including pyrroles and furans. rsc.orgorganic-chemistry.org These five-membered aromatic heterocycles are present in a vast array of biologically active compounds. researchgate.net

One strategy for the synthesis of pyrroles involves the intramolecular cascade desulfonylative/dehydrogenative cyclization of vinylidenecyclopropanes (VDCPs). rsc.orgresearchgate.net This metal-free method proceeds under mild conditions and tolerates a wide range of substrates, providing access to polysubstituted pyrroles in good to excellent yields. rsc.org The synthetic utility of the resulting pyrrole (B145914) products has been demonstrated through their derivatization into more complex molecules. rsc.orgresearchgate.net

Similarly, furan derivatives can be synthesized from cyclopropane precursors. For example, the reaction of propargylic oxiranes, which can be derived from cyclopropanol derivatives, with a platinum catalyst can produce substituted furans in good yields. organic-chemistry.org Gold-catalyzed cyclizations of diols and triols, which can also be accessed from this compound, provide another route to furan and dihydrofuran products. organic-chemistry.org

The development of these synthetic methods provides efficient and versatile routes to important classes of heterocyclic compounds, highlighting the value of cyclopropane-based building blocks in heterocyclic synthesis.

Pyrrolizidine (B1209537) Analogues and Constrained Amino Acid Derivatives

The synthetic utility of this compound derivatives extends to the preparation of more complex nitrogen-containing heterocycles, such as pyrrolizidine analogues and constrained amino acid derivatives. thieme-connect.comresearchgate.net These structural motifs are of significant interest due to their presence in various natural products and their potential applications in medicinal chemistry. kib.ac.cnnih.gov

Primary cyclopropylamines bearing hydroxy side chains, which can be readily prepared, have been shown to be useful intermediates in the synthesis of pyrrolizidine analogues. researchgate.net These bicyclic alkaloids exhibit a wide range of biological activities. The synthesis of these complex structures often involves a series of transformations that take advantage of the unique reactivity of the cyclopropane ring.

Furthermore, derivatives of this compound can be used to synthesize constrained amino acid derivatives. nih.gov The incorporation of these non-natural amino acids into peptides can have a profound impact on their secondary structure, metabolic stability, and biological activity. nih.gov For example, an expedient synthesis of cyclopropane β-amino acid derivatives has been developed from cyclopropanone (B1606653) surrogates. nih.gov This method allows for the rapid production of highly enantioenriched β-amino acid derivatives, peptidomimetics, and spirocyclic analogues. nih.gov

The ability to access these complex and valuable molecular structures from relatively simple cyclopropane-based starting materials underscores the power and versatility of this synthetic platform.

Regiocontrolled Access to Beta-Functionalized Carbonyl Compounds

The ring-opening of cyclopropanol derivatives provides a powerful and regiocontrolled method for the synthesis of β-functionalized carbonyl compounds. This transformation takes advantage of the inherent ring strain of the three-membered ring, which can be selectively cleaved to generate a homoenolate equivalent. This reactive intermediate can then be trapped with a variety of electrophiles to introduce a functional group at the β-position of a carbonyl compound.

This umpolung strategy, which reverses the normal polarity of the carbonyl group, has been successfully employed in copper-catalyzed cross-coupling reactions of cyclopropanols with various (fluoro)alkyl halides. nih.gov These reactions proceed under mild conditions and exhibit excellent functional group compatibility, providing a general method for the synthesis of β-(fluoro)alkylated ketones. nih.gov The resulting β-functionalized ketones can be further transformed into a diverse range of valuable compounds. nih.gov

Palladium-catalyzed cross-coupling reactions have also been utilized for the synthesis of β-boryl-α,β-unsaturated carbonyl compounds. organic-chemistry.org This method involves the reaction of bis(pinacolato)diboron (B136004) with β-(trifluoromethanesulfonyloxy)-α,β-unsaturated carbonyl compounds, which can be derived from cyclopropanol precursors. The resulting β-borylated products are valuable synthetic intermediates that can be used in a variety of subsequent transformations, including Diels-Alder reactions and further cross-coupling reactions. organic-chemistry.org

The ability to regioselectively introduce a wide range of functional groups at the β-position of carbonyl compounds makes this a highly valuable and versatile synthetic strategy.

Ring Expansion Reactions for the Formation of Higher Ring Systems (e.g., Cyclobutanones, Beta-Lactams)

The inherent ring strain of the cyclopropane ring in derivatives of this compound makes them excellent substrates for ring expansion reactions, providing access to larger, more complex ring systems such as cyclobutanones and β-lactams. nih.govnih.gov These transformations are often driven by the release of ring strain and can be promoted by a variety of reagents and catalysts.

The pinacol-type rearrangement of α-hydroxycyclopropyl carbinols, which can be derived from this compound, is a common method for the synthesis of 2,3-disubstituted cyclobutanones. nih.gov This reaction can be controlled to produce either the cis or trans diastereomer of the cyclobutanone (B123998) with high selectivity, depending on the choice of Lewis or Brønsted acid catalyst. nih.gov This diastereoselective control allows for the synthesis of a wide range of substituted cyclobutanones, which are valuable intermediates in organic synthesis. nih.gov

In addition to the formation of carbocyclic rings, ring expansion reactions of cyclopropanol derivatives can also be used to synthesize heterocyclic compounds. For example, the silver-induced ring expansion of N-chloro-N-methyl-1-hydroxycyclopropylamine has been shown to produce N-methyl-2-azetidinone, a β-lactam. nih.gov Theoretical studies have shown that the silver ion assists in the extrusion of the chloride ion, which facilitates the ring-opening and subsequent formation of the four-membered ring. nih.gov β-Lactams are a critically important class of compounds due to their widespread use as antibiotics. researchgate.netnih.govorganic-chemistry.orgdntb.gov.ua

The ability to access these larger ring systems from readily available cyclopropane precursors provides a powerful and versatile tool for the synthesis of complex molecular architectures.

Formation of 1,6-Diketones via Oxidative Ring Opening-Homocoupling

The conversion of cyclopropanols into acyclic 1,6-diketones is a powerful synthetic transformation. This process typically proceeds via a β-keto radical intermediate, generated through the oxidative ring-opening of the cyclopropanol. The subsequent homocoupling of this radical species furnishes the symmetrical 1,6-diketone. Various metal catalysts have been developed to facilitate this transformation under mild conditions.

Recent research has demonstrated that an inexpensive and nontoxic iron catalyst can effectively mediate the oxidative ring-opening and homocoupling of cyclopropanols. researchgate.net This method is advantageous as it operates under open-air conditions and utilizes the environmentally benign solvent tert-butanol, eliminating the need for other additives. researchgate.net The reaction is believed to proceed through a radical pathway. researchgate.net

Beyond iron, other transition metals have been successfully employed. Rhodium-catalyzed C-C bond activation of cyclopropanols provides an efficient, atom-economical route to a diverse range of 1,6-diketones at room temperature. acs.org This method is notable for its short reaction times and proceeds via a non-radical mechanism. acs.org Similarly, manganese-catalyzed coupling of cyclopropanols with enones has been developed for the efficient synthesis of 1,6-diketones, highlighting the versatility of transition metals in promoting this key transformation. acs.org These reactions offer broad substrate compatibility and operate under environmentally friendly conditions. acs.org The resulting 1,6-dicarbonyl compounds are highly valuable as they are precursors for building a variety of biologically and pharmaceutically important carbocycles and heterocycles. nih.gov

| Catalyst System | Key Features | Reaction Conditions | Mechanism | Reference |

|---|---|---|---|---|

| Iron-mediated | Inexpensive, non-toxic catalyst, no additives required | Open-air, tert-butanol | Radical pathway | researchgate.net |

| Rhodium-catalyzed | Highly atom-economical, short reaction times | Room temperature | Non-radical pathway | acs.org |

| Manganese-catalyzed | Environmentally benign, inexpensive catalyst | Coupling with enones | Not specified | acs.org |

Role in Asymmetric Synthesis and Chiral Induction Strategies

Chiral cyclopropanols and their derivatives are highly sought-after building blocks in medicinal chemistry and organic synthesis. nih.gov The compound this compound, possessing a prochiral center, is an excellent candidate for asymmetric transformations. Asymmetric synthesis strategies involving cyclopropanols generally fall into two categories: substrate-controlled transformations using enantiomerically enriched cyclopropanols, and catalyst-controlled reactions where a chiral catalyst induces asymmetry from a racemic or achiral cyclopropanol. rsc.org

One major strategy for preparing enantioenriched cyclopropanols is through the asymmetric cyclopropanation of alkenes. e-bookshelf.de For instance, biocatalytic methods using engineered enzymes, such as dehaloperoxidase, have been developed for the diastereo- and enantioselective cyclopropanation of vinyl esters to produce protected cyclopropanol esters with excellent stereoselectivity (up to 99.5:0.5 d.r. and e.r.). nih.gov The presence of the ester group on the vinyl substrate is crucial for achieving high stereoselectivity in these enzymatic reactions. nih.gov

The hydroxyl group in this compound can act as a directing group in catalytic reactions, influencing the stereochemical outcome. In the Kulinkovich cyclopropanation, for example, a homoallylic alcohol can serve as a temporary tether to direct the diastereoselective synthesis of trisubstituted cyclopropanols. researchgate.net

Furthermore, chiral derivatives of cyclopropanol are instrumental in inducing chirality in subsequent reactions. For example, optically active cyclopropane β-amino acid derivatives can be synthesized from cyclopropanone surrogates. nih.gov In these syntheses, the addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols (derived from cyclopropanols) creates electrophilic alkylidenecyclopropanes. These intermediates can then undergo aza-Michael reactions to produce highly enantioenriched products with complete diastereocontrol. nih.gov The use of a chiral auxiliary attached to the starting material is a common strategy to achieve high enantiomeric purity in the final product. youtube.com

| Strategy | Description | Example | Outcome | Reference |

|---|---|---|---|---|

| Biocatalytic Asymmetric Cyclopropanation | Use of engineered enzymes to catalyze the cyclopropanation of a prochiral alkene. | Dehaloperoxidase-catalyzed reaction of vinyl esters with ethyl diazoacetate. | High diastereo- and enantioselectivity (up to 99.5:0.5 d.r./e.r.). | nih.gov |

| Directed Cyclopropanation | A functional group on the substrate directs the stereochemical course of the cyclopropanation. | Kulinkovich cyclopropanation of esters with homoallylic alcohols. | Stereocontrolled synthesis of 1,2,3-trisubstituted cyclopropanols. | researchgate.net |

| Chiral Auxiliary Strategy | A chiral auxiliary is temporarily attached to the substrate to control stereoselectivity. | Olefination of 1-sulfonylcyclopropanols followed by aza-Michael addition. | Highly enantioenriched trans-β-cyclopropyl-modified β-alanines. | nih.gov |

| Catalytic Asymmetric Ring Opening | A chiral catalyst is used to open the ring of a racemic or achiral cyclopropanol enantioselectively. | Copper-catalyzed ring opening with a chiral bisoxazoline ligand. | β-CF3 ketones with up to 95% enantiomeric excess (ee). | rsc.org |

Potential as Precursors for Novel Materials in Material Science Research

The bifunctional nature of this compound, featuring both a reactive cyclopropanol moiety and a primary alcohol, makes it a promising precursor for the synthesis of novel materials. While direct applications in materials science are an emerging area, the known reactivity of its functional groups allows for the rational design of new polymers and functionalized materials.

The primary hydroxyl group provides a straightforward handle for incorporation into polyesters, polyurethanes, or polyethers through standard polymerization techniques. This would introduce the cyclopropyl group as a pendant functionality along the polymer backbone. The strained three-membered ring can then serve as a latent reactive site for post-polymerization modification. For example, the ring could be opened under specific thermal, photochemical, or catalytic conditions to introduce new functional groups or to cross-link the polymer chains, thereby altering the material's properties.

The development of autonomous research platforms and algorithms for materials synthesis, which actively learn from experimental results, could accelerate the discovery of optimal conditions and precursors for creating new materials. nih.gov Such data-driven approaches can efficiently navigate the vast parameter space of solid-state and polymer synthesis. berkeley.edu